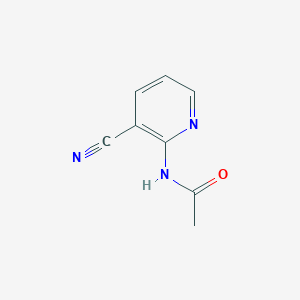
N-(3-cyanopyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-cyanopyridin-2-yl)acetamide” is a chemical compound with the CAS Number: 69278-08-6 . It has a molecular weight of 161.16 . The IUPAC name for this compound is N-(3-cyano-2-pyridinyl)acetamide . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of cyanoacetamides like “N-(3-cyanopyridin-2-yl)acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Molecular Structure Analysis
The InChI code for “N-(3-cyanopyridin-2-yl)acetamide” is 1S/C8H7N3O/c1-6(12)11-8-7(5-9)3-2-4-10-8/h2-4H,1H3,(H,10,11,12) . This code provides a unique representation of the compound’s molecular structure.
Chemical Reactions Analysis
“N-(3-cyanopyridin-2-yl)acetamide” is considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Physical And Chemical Properties Analysis
“N-(3-cyanopyridin-2-yl)acetamide” is a powder that is stored at room temperature . It has a melting point range of 155-157 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Wound Healing
N-(3-cyanopyridin-2-yl)acetamide: and its derivatives have shown promising results in the field of wound healing. Research indicates that these compounds can significantly accelerate the wound closure process. They work by decreasing lipid peroxidation and increasing antioxidant effects, which are crucial for the healing process. The application of these derivatives has been tested on animal models, where they enhanced the levels of nitric oxide and glutathione in wound tissue, contributing to a faster healing rate .
Antioxidant Capacity
The derivatives of N-(3-cyanopyridin-2-yl)acetamide have been found to boost the antioxidant capacity of wound tissue. This is important because oxidative stress can delay wound healing, and enhancing the body’s antioxidant defenses can counteract this effect. The compounds were observed to increase the levels of ascorbic acid and reduce thiobarbituric acid-reactive substances, indicating a reduction in oxidative damage .
Histopathological Changes
In addition to biochemical improvements, N-(3-cyanopyridin-2-yl)acetamide derivatives also induce positive histopathological changes in wound tissue. These changes include better re-epithelization, fibroplasia, and angiogenesis, which are essential phases of the wound healing process. The compounds seem to regulate the activity of various growth factors and cytokines involved in these processes .
Synthesis of Pyridine Derivatives
N-(3-cyanopyridin-2-yl)acetamide: is used in the synthesis of various pyridine derivatives. Pyridines are known for their wide range of pharmacological activities. The compound serves as a precursor in chemical reactions that lead to the formation of different pyridine structures with potential therapeutic applications .
Antiproliferative Activity
Some derivatives synthesized from N-(3-cyanopyridin-2-yl)acetamide have shown antiproliferative activity against certain cell lines. This suggests that these compounds could be explored further for their potential use in cancer treatment, as they may inhibit the growth of cancerous cells .
Cyclocondensation Reactions
N-(3-cyanopyridin-2-yl)acetamide: is involved in cyclocondensation reactions, which are useful for creating complex organic compounds. For instance, it can react with phenacyl bromide to produce pyrrole derivatives, which are valuable in various chemical industries .
Safety and Hazards
The safety information for “N-(3-cyanopyridin-2-yl)acetamide” includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Zukünftige Richtungen
Research into compounds like “N-(3-cyanopyridin-2-yl)acetamide” is ongoing. For instance, a novel series of hybrid compounds comprising quinazolin-4-one and 3-cyanopyridin-2-one structures has been developed, with dual inhibitory actions on both EGFR and BRAF V600E . These hybrid compounds were tested in vitro against four different cancer cell lines, showing promising results . This suggests that “N-(3-cyanopyridin-2-yl)acetamide” and similar compounds may have potential applications in the development of new therapeutic agents.
Wirkmechanismus
Target of Action
N-(3-cyanopyridin-2-yl)acetamide is a synthetic compound that has been found to have significant effects on wound healing . The primary targets of this compound are the cells involved in the wound healing process, such as keratinocytes, fibroblasts, and macrophages .
Mode of Action
The compound interacts with its targets by decreasing lipid peroxidation and increasing antioxidant effects . This interaction results in changes in the wound healing process, promoting both the healing process and antioxidant capacity of wound tissue .
Biochemical Pathways
The compound affects the biochemical pathways related to wound healing. It increases the levels of nitric oxide (NOx), glutathione (GSH), and ascorbic acid (AA), and reduces the levels of thiobarbituric acid-reactive substances (TBARs), which are markers of lipid peroxidation . These changes in biochemical pathways lead to downstream effects such as accelerated wound closure .
Pharmacokinetics
The compound has been applied topically to wounds in experimental settings, suggesting that it may have good bioavailability when administered in this manner .
Result of Action
The application of N-(3-cyanopyridin-2-yl)acetamide to wounds has been found to significantly accelerate wound closure compared to untreated wounds . This suggests that the compound has a positive effect on the wound healing process. Additionally, the compound has been found to have promising antitumor activity against the liver carcinoma cell line (HEPG2) .
Action Environment
The action of N-(3-cyanopyridin-2-yl)acetamide can be influenced by various environmental factors. For instance, the compound has been applied topically to wounds in a controlled environment
Eigenschaften
IUPAC Name |
N-(3-cyanopyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-8-7(5-9)3-2-4-10-8/h2-4H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQJJMNVXNHAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69278-08-6 |
Source


|
| Record name | N-(3-cyanopyridin-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

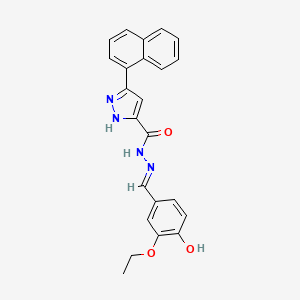
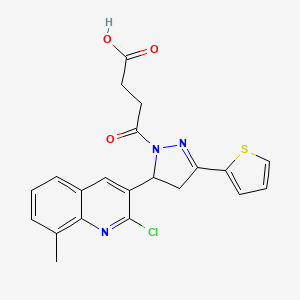
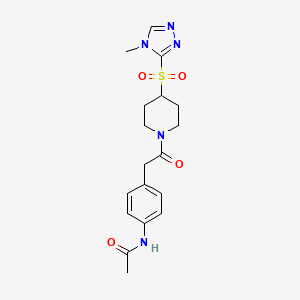

![[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2991328.png)
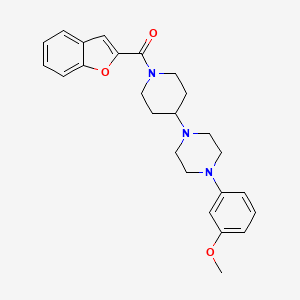
![Methyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2991333.png)
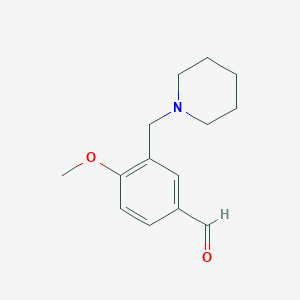
![2,9-Dioxadispiro[2.0.44.33]undecane](/img/structure/B2991335.png)



![(5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2991339.png)
